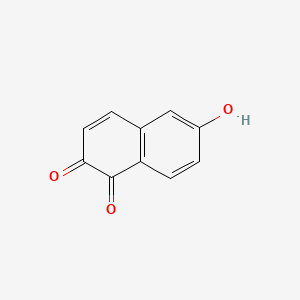
2-Hexadecoxyethyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecoxyethyl dihydrogen phosphate is a nonionic surfactant produced by the ethoxylation of cetyl alcohol. It is commonly used as a solubilizer and emulsifying agent in various industries, including cosmetics, pharmaceuticals, and food. The compound is known for its ability to form stable emulsions and enhance the solubility of hydrophobic substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexadecoxyethyl dihydrogen phosphate is synthesized through the ethoxylation of cetyl alcohol. The process involves the reaction of cetyl alcohol with ethylene oxide under alkaline conditions. The degree of ethoxylation can be controlled to produce different grades of the compound, with varying numbers of ethylene oxide units .
Industrial Production Methods
In industrial settings, the production of polyethylene glycol hexadecyl ether phosphate involves large-scale ethoxylation reactors. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. The product is then purified and formulated into various commercial products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexadecoxyethyl dihydrogen phosphate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of polyethylene glycol hexadecyl ether phosphate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of polyethylene glycol hexadecyl ether phosphate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .
Applications De Recherche Scientifique
2-Hexadecoxyethyl dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell culture and molecular biology experiments to permeabilize cell membranes and facilitate the uptake of substances.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the formulation of cosmetics, personal care products, and food additives to stabilize emulsions and enhance product performance
Mécanisme D'action
The mechanism of action of polyethylene glycol hexadecyl ether phosphate involves its ability to interact with both hydrophobic and hydrophilic substances. The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules and enhance their solubility. This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of poorly soluble drugs .
Comparaison Avec Des Composés Similaires
2-Hexadecoxyethyl dihydrogen phosphate can be compared with other similar compounds, such as:
Polyethylene glycol cetyl ether: Another nonionic surfactant with similar properties but different degrees of ethoxylation.
Polyoxyethylene cetyl ether: A related compound with varying numbers of ethylene oxide units.
Cetomacrogol 1000: A commercial name for polyethylene glycol cetyl ether with specific ethoxylation levels.
The uniqueness of polyethylene glycol hexadecyl ether phosphate lies in its specific ethoxylation degree, which provides optimal solubilizing and emulsifying properties for various applications.
Propriétés
Numéro CAS |
50643-20-4 |
|---|---|
Formule moléculaire |
C18H39O5P |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-hexadecoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23-24(19,20)21/h2-18H2,1H3,(H2,19,20,21) |
Clé InChI |
OLORIKAYHUAJHN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCCOP(=O)(O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCOCCOP(=O)(O)O |
Key on ui other cas no. |
50643-20-4 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)




![Ethanone, 1-[4-(1-methylethenyl)phenyl]-](/img/structure/B1606157.png)
![[1,2,5]Oxadiazolo[3,4-f]cinnoline](/img/structure/B1606158.png)




